2-Norbornanamine, N,3,3-trimethyl-
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Overview
Description
2-Norbornanamine, N,3,3-trimethyl- is a Drug / Therapeutic Agent.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of N-methyl-3-phenyl-norbornan-2-amine, a compound closely related to 2-Norbornanamine, N,3,3-trimethyl-, has been studied for its potential applications, including its use in the field of recreational drugs (Kavanagh et al., 2013).
Study of Monoamine Re-uptake and Release
- Research on the effects of non-medically used psychoactive drugs has led to the development of methods for determining the re-uptake and release of monoamines, such as dopamine and serotonin, using rat brain synaptosomes. This research is important for understanding the central nervous system's response to various compounds, including those related to 2-Norbornanamine, N,3,3-trimethyl- (Nagai et al., 2007).
Optical Activity and Stereochemistry
- Studies on the optical activity and stereochemistry of N-salicylidene derivatives of alpha and beta-phenylalkylamines, including derivatives of norbornanamines, contribute to the understanding of stereochemical properties and applications in fields like medicinal chemistry (Smith & Willis, 1970).
Application in Semiconductor Growth
- Trimethylamine, a related compound, has been used in the growth of compound semiconductors, with its kinetics of gas-phase decomposition being critical for applications in materials science and engineering (Thon et al., 1997).
Inhibition of Microbial Trimethylamine Production
- Research on the inhibition of microbial trimethylamine production has implications for treating diseases like atherosclerosis, demonstrating the biomedical relevance of compounds related to 2-Norbornanamine, N,3,3-trimethyl- (Wang et al., 2015).
Reactivity and Catalytic Activity
- Studies on the reactivity of norbornane derivatives, including trimethyl-substituted compounds, have been conducted to understand their potential applications in catalysis and organic synthesis (Martínez et al., 1989).
Importance in Pharmacological Inhibition
- Investigations into the importance of the aromatic ring in adrenergic amines, with studies on nonaromatic analogues like norbornane ethanolamines, have implications for understanding drug interactions and designing new pharmacological inhibitors (Davis et al., 1981).
properties
CAS RN |
63907-06-2 |
---|---|
Product Name |
2-Norbornanamine, N,3,3-trimethyl- |
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N,3,3-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-10(2)8-5-4-7(6-8)9(10)11-3/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
CQCDYXIFOXRWDK-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(C2)C1NC)C |
Canonical SMILES |
CC1(C2CCC(C2)C1NC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-Norbornanamine, N,3,3-trimethyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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